2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid is a fluorinated organic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 4-(perfluoropropan-2-yl)phenyl)acetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different functional groups.
2-(2’-Fluoro[1,1’-biphenyl]-4-yl)propanoic acid: A structurally similar compound with a biphenyl group instead of a perfluoropropan-2-yl group.
Uniqueness
2,2-Difluoro-2-(4-(perfluoropropan-2-yl)phenyl)acetic acid is unique due to the presence of the perfluoropropan-2-yl group, which imparts distinct chemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable in applications requiring robust and stable compounds.
Properties
CAS No. |
73790-12-2 |
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Molecular Formula |
C11H5F9O2 |
Molecular Weight |
340.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H5F9O2/c12-8(13,7(21)22)5-1-3-6(4-2-5)9(14,10(15,16)17)11(18,19)20/h1-4H,(H,21,22) |
InChI Key |
ZJWHGZRLAFJLQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)C(C(F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
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